[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Description
Significance of Biphenyl (B1667301) Amine Scaffolds in Synthetic Strategies
Biphenyl amine scaffolds are considered "privileged structures" in medicinal chemistry and materials science. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets or exhibiting desirable material properties. The biphenyl unit provides a semi-rigid yet conformationally adaptable backbone, allowing for precise spatial orientation of functional groups. nih.gov
The presence of the amine group is particularly significant as it serves as a versatile synthetic handle. rsc.org It can readily participate in a wide array of chemical transformations, including amide bond formation, N-alkylation, and the construction of heterocyclic rings. nih.gov This reactivity allows for the facile diversification of the biphenyl amine core, enabling the synthesis of large libraries of related compounds for screening in drug discovery and materials development. arabjchem.org The ability to modify the substitution pattern on the biphenyl rings further enhances the tunability of the scaffold's properties. nih.gov
Role of Fluorination in Modulating Chemical Reactivity and Synthetic Utility
The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their chemical and physical properties. researchgate.netmdpi.com Fluorine is the most electronegative element, and its presence can significantly influence the electronic distribution within a molecule. nih.gov This can affect the acidity or basicity of nearby functional groups, alter reaction pathways, and enhance metabolic stability in a biological context. mdpi.comresearchgate.net
Specifically, in the context of biphenyl amines, fluorination can:
Modify Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can be crucial for its ability to cross cell membranes or for its solubility in nonpolar solvents. mdpi.commt.com
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. researchgate.netmt.com This is a highly desirable trait in the design of pharmaceuticals.
Alter Conformation: The size of fluorine is relatively small, but its introduction can still influence the preferred conformation of the biphenyl rings, affecting how the molecule interacts with other molecules or biological targets. mdpi.com
Influence Reactivity: The strong electron-withdrawing nature of fluorine can impact the reactivity of the aromatic rings and the amine group, potentially leading to novel reaction outcomes. nih.govnih.gov
Overview of Research Trajectories for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Research into [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- and related compounds is driven by the quest for new molecules with specific functionalities. The synthesis of this particular compound, with its defined substitution pattern, is often a key step in accessing more complex target molecules. The primary method for creating the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction, a powerful tool in modern organic synthesis. rsc.orgarabjchem.org This reaction typically involves the coupling of a phenylboronic acid with a halogenated phenyl derivative in the presence of a palladium catalyst. rsc.org
The investigation of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is often part of a broader exploration of how fluorination patterns on the biphenyl amine scaffold affect its properties. Researchers systematically synthesize and characterize a range of fluorinated analogues to build structure-activity relationships (SAR) or structure-property relationships (SPR). These studies are fundamental to the rational design of new molecules for applications in fields such as medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net
Chemical and Physical Properties of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
The fundamental properties of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- are crucial for its handling, characterization, and application in further synthetic endeavors.
| Property | Value |
| CAS Number | 873056-63-4 |
| Molecular Formula | C12H9F2N |
| Molecular Weight | 205.21 g/mol |
| Appearance | Not explicitly stated in the provided results, often a solid at room temperature. |
| Storage | Typically stored at 2-8°C in a refrigerator. |
| Shipping Conditions | Generally shipped at ambient temperature. |
This data is compiled from available chemical supplier information. pharmaffiliates.com
Properties
IUPAC Name |
2-(2,5-difluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNRCKJFJZLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726856 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873056-63-4 | |
| Record name | 2′,5′-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873056-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Biphenyl 2 Amine, 2 ,5 Difluoro
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient routes to complex molecules like substituted biphenyls. wikipedia.org These methods are favored for their high functional group tolerance and generally mild reaction conditions. libretexts.org
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds. libretexts.org The reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, this would typically involve the reaction between a derivative of 2-aminobenzene and a derivative of 1,4-difluorobenzene.
Two primary Suzuki-Miyaura strategies can be envisioned for this target molecule:
Strategy A: Coupling of 2-aminophenylboronic acid (or a protected analogue) with 1-bromo-2,5-difluorobenzene.
Strategy B: Coupling of a 2-haloaniline (e.g., 2-bromoaniline) with 2,5-difluorophenylboronic acid.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligands. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org
In the synthesis of fluorinated biphenyl (B1667301) derivatives, both homogeneous and heterogeneous catalysts have been employed. mdpi.comugr.es Heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, offer the advantage of being recyclable, which is beneficial for greener chemical processes. mdpi.comugr.es Studies on the synthesis of various fluorinated biphenyls have shown that catalyst systems can be optimized for high conversion rates and yields. mdpi.com For instance, the choice of catalyst can be crucial when dealing with challenging substrates, such as those with multiple halide substituents or sterically hindered groups. beilstein-journals.org
| Palladium Precursor | Typical Ligand | Common Substrates | Key Advantage |
|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aryl bromides, Aryl iodides | Cost-effective and readily available. |
| Pd₂(dba)₃ | Bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Aryl chlorides, sterically hindered substrates | High reactivity for challenging couplings. |
| Pd(PPh₃)₄ | None (ligand is part of the complex) | Aryl bromides, Aryl iodides | Directly used as Pd(0) source, no pre-reduction needed. |
| G-COOH-Pd-10 | None (heterogeneous) | Fluorinated aryl bromides | Recyclable and shows good activity for fluorinated substrates. mdpi.comugr.es |
The choice of ligand can significantly impact the reaction outcome, especially in complex syntheses. organic-chemistry.org For example, in couplings involving substrates with specific geometries, the ligand can dictate whether the original stereochemistry is retained. organic-chemistry.org In the context of synthesizing [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, where the substrates are ortho-substituted, bulky ligands such as 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos) or various Buchwald-type biaryl phosphine ligands can be essential to promote the coupling and prevent side reactions. libretexts.orgclaremont.edu These ligands help to create a coordinatively unsaturated and reactive palladium center while providing steric bulk that facilitates the reductive elimination step to form the desired biaryl product.
| Ligand | Key Feature | Typical Application |
|---|---|---|
| Triphenylphosphine (PPh₃) | Basic, widely used | Standard couplings of aryl bromides/iodides. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich | Coupling of aryl chlorides and sterically hindered substrates. nih.gov |
| Pd(P(o-Tol)₃)₂ | Maintains stereochemistry | Couplings where retention of olefin geometry is crucial. organic-chemistry.org |
| XPhos | Bulky biaryl phosphine | General catalyst for difficult couplings, including C-N bond formation. |
| RuPhos | Bulky, electron-rich biaryl phosphine | Optimal for transformations involving sulfonyl fluorides and other challenging substrates. claremont.edu |
The choice of solvent, base, and reaction temperature are critical parameters that must be optimized for a successful Suzuki-Miyaura coupling. Solvents must be capable of dissolving the reagents and catalyst while being compatible with the reaction conditions. Common solvents include toluene (B28343), dioxane, and dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step. mdpi.com
The base is required to activate the organoboron species, forming a more nucleophilic borate (B1201080) complex that participates in transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.comelsevierpure.com
Reaction temperature and time also significantly affect the yield. For the synthesis of fluorinated biphenyls, studies have shown that increasing the temperature (e.g., from 70 °C to 110 °C) can lead to higher conversion rates. mdpi.com The optimal reaction time can vary from a few hours to 48 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system. mdpi.com
| Solvent System | Base | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Toluene/H₂O | K₂CO₃ | 80-110 | Commonly used, good for a wide range of substrates. |
| Dioxane/H₂O | K₃PO₄ | 80-100 | Often effective for heteroaryl couplings. claremont.edu |
| DMF/H₂O | K₂CO₃ | 70-110 | Effective for synthesizing fluorinated biaryls with heterogeneous catalysts. mdpi.com |
| Ethanol (B145695)/H₂O | Na₂CO₃ | Reflux | A greener solvent option. |
Other Transition Metal-Catalyzed Coupling Approaches
While the Suzuki-Miyaura coupling is a primary method for forming the C-C bond in the target biphenyl, other palladium-catalyzed reactions are relevant, particularly for the introduction of the amine group.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While it could theoretically be used to construct the target molecule by coupling a dihalobiphenyl with an amine source, a more practical application in this context involves its use on a precursor.
A potential synthetic route could involve first synthesizing a halogenated biphenyl precursor, such as 2-bromo-2',5'-difluorobiphenyl, via a Suzuki-Miyaura coupling. This precursor could then undergo a Buchwald-Hartwig amination to install the amino group at the 2-position. This reaction typically involves an aryl halide, a primary or secondary amine (or an ammonia (B1221849) equivalent), a palladium catalyst, a suitable phosphine ligand (such as X-Phos), and a base (like sodium tert-butoxide or cesium carbonate). beilstein-journals.orgrug.nl This two-step approach allows for the separate optimization of the C-C bond formation and the C-N bond formation, which can be advantageous for complex molecules. For instance, benzophenone (B1666685) imine can be used as an ammonia surrogate, followed by hydrolysis to yield the primary amine. beilstein-journals.org
Alternative Coupling Partners and Reagents
While the Suzuki-Miyaura reaction is a mainstay, other coupling methodologies can be considered for the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. The Ullmann condensation, a copper-catalyzed reaction, represents a classical alternative for the formation of C-C and C-N bonds. organic-chemistry.orgwikipedia.org In the context of the target molecule, an Ullmann coupling could potentially be employed to either form the biphenyl linkage or to introduce the amino group. However, traditional Ullmann reactions often necessitate harsh conditions, such as high temperatures, which may not be compatible with all functional groups. wikipedia.org Modern advancements have led to the development of milder, ligand-assisted Ullmann-type reactions that can proceed at lower temperatures. frontiersin.org
Another set of alternatives includes other palladium-catalyzed cross-coupling reactions like the Stille, Hiyama, and Negishi couplings. These methods utilize different organometallic reagents, such as organostannanes, organosilanes, and organozinc compounds, respectively. The choice of coupling partner can be influenced by factors like functional group tolerance, availability of starting materials, and the toxicity of byproducts.
A plausible, though less common, approach could involve the generation of an aryne intermediate. The insertion of an aryne, generated from a suitable precursor, into an N-X bond of a haloamine could theoretically lead to the formation of the ortho-amino biphenyl structure. nih.gov
The following table summarizes potential alternative coupling partners for the synthesis of a 2-amino-2',5'-difluorobiphenyl scaffold.
| Coupling Reaction | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst System (Typical) | Key Considerations |
| Suzuki-Miyaura | 2-Bromoaniline (B46623) or 2-Iodoaniline | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Protection of the amine may be necessary. |
| Suzuki-Miyaura | 1-Bromo-2,5-difluorobenzene | 2-Aminophenylboronic acid | Pd(OAc)₂, SPhos | Boronic acid stability and amine reactivity. |
| Stille Coupling | 2-Iodonitrobenzene | 2,5-Difluoro(tributylstannyl)benzene | Pd(PPh₃)₄ | Toxicity of organotin reagents. |
| Ullmann Reaction | 2-Iodonitrobenzene | 2,5-Difluorobenzene | Copper powder | High reaction temperatures. |
| Goldberg Reaction | 1-Bromo-2,5-difluorobenzene | 2-Nitroaniline | CuI, Phenanthroline | C-N bond formation, potential for side products. wikipedia.org |
Non-Catalytic Synthetic Pathways
While catalytic methods dominate, non-catalytic routes, often involving multiple steps, can also be envisioned for the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Multistep Organic Transformations
A classical approach to biphenyl synthesis that avoids transition metal catalysis is the Gomberg-Bachmann reaction. This method involves the diazotization of an aniline (B41778), in this case, a derivative of 2-amino-2',5'-difluorobenzene, followed by reaction with an aromatic substrate. However, this reaction often suffers from low yields and a lack of regioselectivity.
Another multistep sequence could involve the synthesis of a substituted carbazole (B46965) followed by cleavage. For instance, a suitably substituted carbazole could be synthesized and then cleaved to form the biphenyl linkage. However, this is generally a more convoluted and less efficient approach compared to modern cross-coupling methods.
Reductive Amination Strategies
Reductive amination is a powerful tool for the synthesis of amines, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. wikipedia.orgmasterorganicchemistry.comyoutube.com While direct reductive amination is not a primary method for constructing the biphenyl backbone itself, it can be a key step in a multi-step synthesis. For example, if a 2'-amino-2-formyl-5'-fluorobiphenyl could be synthesized, it could then undergo reductive amination with an appropriate amine. However, the synthesis of such a precursor is not trivial.
A more direct, albeit challenging, application would be an intramolecular reductive amination. If a precursor containing both a carbonyl group and a suitably positioned amino group on separate phenyl rings connected by a flexible linker could be synthesized, an intramolecular cyclization via reductive amination could potentially form a dihydrophenanthridine, which could then be further manipulated to yield the target biphenylamine. This is a highly speculative and complex route.
Given the nature of the target molecule, reductive amination is more likely to be employed in the synthesis of precursors or in subsequent functionalization rather than in the core construction of the biphenylamine.
Regioselective Synthesis and Isomer Control
A critical aspect in the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is the precise control of the substitution pattern on both phenyl rings.
Strategies for Positional Isomer Control
The most reliable strategy for controlling positional isomers is to start with precursors that already have the desired substitution pattern. In the context of a Suzuki-Miyaura coupling, this means using 2,5-difluorophenylboronic acid and a 2-substituted aniline or nitrobenzene (B124822) derivative. The synthesis of 2,5-difluorophenylboronic acid itself can be achieved from 1,4-dibromo-2,5-difluorobenzene (B1294941) through lithium-halogen exchange followed by reaction with a borate ester. chemicalbook.com Similarly, the synthesis of 2-aminophenylboronic acid is well-documented. chemicalbook.comorganoborons.com
The regioselectivity of the coupling reaction itself is generally high, with the bond forming between the carbon atom previously attached to the halogen and the carbon atom attached to the boron. Therefore, the primary control of isomerism lies in the synthesis of the starting materials.
In cases where direct coupling of a substituted aniline is problematic due to catalyst inhibition, a common strategy is to use a protected amine or a nitro group as a precursor to the amine. The nitro group is particularly effective as it is strongly electron-withdrawing, which can influence the reactivity of the aryl halide, and it can be reliably reduced to an amine in a subsequent step.
Evaluation of Regioselective Outcomes
The outcome of a regioselective synthesis is typically evaluated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹⁹F NMR are powerful tools for determining the substitution pattern of fluorinated aromatic compounds. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms provide unambiguous evidence for the positions of the substituents.
In a Suzuki-Miyaura coupling aiming for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, the formation of other isomers would likely arise from impurities in the starting materials. For instance, if the 2,5-difluorophenylboronic acid contained other difluorophenylboronic acid isomers, a mixture of biphenyl products would be obtained. Therefore, the purity of the starting materials is paramount for achieving a high regioselective outcome.
The following table outlines potential isomeric impurities that could arise from the use of impure starting materials in a Suzuki-Miyaura coupling.
Chemical Reactivity and Transformation of 1,1 Biphenyl 2 Amine, 2 ,5 Difluoro
Reactions Involving the Amine Functionality
The primary amine group in [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is a key site for chemical modifications, enabling the synthesis of a diverse array of derivatives through alkylation, acylation, diazotization, and cyclization pathways.
Derivatization via N-Alkylation and N-Acylation
The nucleophilic nature of the primary amine readily facilitates N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's steric and electronic properties.
N-Alkylation: The reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom. Palladium-catalyzed N-allylation has been demonstrated for primary anilines using gem-difluorocyclopropanes, suggesting a potential route for introducing fluoroallylic groups to [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. nih.gov Conditions for such reactions are typically optimized to control the degree of alkylation, selectively yielding mono- or di-alkylated products. nih.govd-nb.info
N-Acylation: Acylation with acyl chlorides or anhydrides is a common method to form stable amide derivatives. For instance, the related compound flurbiprofen, which contains a 2-fluoro-[1,1'-biphenyl]-4-yl moiety, readily undergoes acylation to form amides. mdpi.commdpi.comresearchgate.net The reaction of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- with an acyl chloride, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, in the presence of a base like triethylamine, would be expected to yield the corresponding N-acylated product. mdpi.com
Table 1: Representative Conditions for N-Alkylation and N-Acylation
| Reaction Type | Reagents & Catalysts | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| N-Allylation | gem-difluorocyclopropane, Pd(dba)₂, XPhos, K₃PO₄ | p-xylene | 110 °C, 12 h | Mono- or Di-fluoroallylic amine |
| N-Acylation | Acyl chloride, Triethylamine | Dichloromethane | Room Temp, 30 min | Amide |
| N-Acylation | Carboxylic acid, DCC | Dichloromethane | Room Temp | Amide |
Diazotization and Subsequent Transformations
Primary aromatic amines like [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5°C). organic-chemistry.orgbyjus.comnumberanalytics.comiitk.ac.in This process converts the amine group into a highly versatile diazonium salt intermediate. organic-chemistry.orgslideshare.net
The resulting 2',5'-difluoro-[1,1'-biphenyl]-2-diazonium salt can then be subjected to a variety of subsequent transformations, making it a valuable synthetic precursor. Common follow-up reactions include:
Sandmeyer Reaction: Displacement of the diazonium group with cuprous halides (CuCl, CuBr) or cyanide (CuCN) to introduce chloro, bromo, or cyano substituents, respectively.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to install a fluorine atom. This would provide a route to a trifluorinated biphenyl (B1667301) derivative. A similar sequence has been used in the synthesis of 2-amino-5-fluoropyridine. researchgate.net
Gomberg-Bachmann Reaction: Coupling with another aromatic ring.
Reduction: Deamination (replacement of the diazonium group with hydrogen) using reagents like hypophosphorous acid (H₃PO₂). nih.gov
The stability and reactivity of the diazonium salt are crucial factors that must be carefully controlled, primarily through temperature regulation. numberanalytics.comslideshare.net
Cyclization Reactions for Heterocyclic Ring Formation
The 2-amino-biphenyl scaffold is a classic precursor for the synthesis of carbazoles and other fused N-heterocycles. Intramolecular cyclization of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can lead to the formation of fluorinated carbazole (B46965) derivatives, which are of interest in materials science and medicinal chemistry. rsc.orgrsc.org
One common method involves the generation of a nitrene intermediate from the corresponding azide (B81097) (prepared from the diazonium salt) or sulfilimine, which then undergoes intramolecular C-H insertion. nih.gov For example, 2-azido biaryls, often generated from the amine via diazotization followed by treatment with sodium azide, can be cyclized under thermal or photochemical conditions to yield carbazoles. nih.gov Palladium-catalyzed C-H amination is another modern approach to effect this transformation. The fluorine atoms on the phenyl ring can influence the regioselectivity and efficiency of the cyclization reaction. nih.govresearchgate.net
Reactions Involving the Biphenyl Core
The aromatic rings of the biphenyl system are susceptible to electrophilic substitution and can be functionalized via metalation, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is governed by the combined influence of the activating amino group (-NH₂) and the deactivating but ortho, para-directing fluorine atoms (-F). pearson.com
Ring A (Aminated Ring): The -NH₂ group is a powerful activating, ortho, para-directing group. Therefore, electrophilic attack is strongly favored on this ring. The primary sites for substitution will be the positions ortho and para to the amine. The C4 position is para to the amine, and the C6 position is ortho. Steric hindrance from the adjacent phenyl ring might disfavor substitution at the C6 position to some extent.
Ring B (Difluorinated Ring): The two fluorine atoms are deactivating due to their inductive effect, yet they direct incoming electrophiles to the ortho and para positions. This ring is significantly less reactive towards electrophiles than the amine-bearing ring. Substitution on this ring would likely require harsh reaction conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Position | Activating/Deactivating Effect | Directing Influence | Predicted Reactivity |
|---|---|---|---|---|
| Ring A | C4 | Activating (-NH₂) | para to -NH₂ | Most Favored |
| Ring A | C6 | Activating (-NH₂) | ortho to -NH₂ | Favored, possible steric hindrance |
| Ring B | C3', C4', C6' | Deactivating (-F) | ortho/para to -F | Disfavored |
Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The amino group of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can direct lithiation to the adjacent C3 position of the same ring. Treatment with a strong base like n-butyllithium (n-BuLi) would likely lead to deprotonation at the C3 position, forming a lithiated intermediate.
This organolithium species can then be trapped with a wide range of electrophiles to introduce new functional groups, such as:
Carboxylic acids (by quenching with CO₂)
Aldehydes or ketones (by quenching with DMF or other carbonyls)
Halogens (using reagents like C₂Cl₆ or I₂)
Silyl (B83357) groups (using silyl chlorides)
Alternatively, palladium-catalyzed C-H functionalization, often using a directing group installed on the amine, provides another sophisticated route to functionalize the biphenyl core with high selectivity. nih.gov For example, enantioselective C-H arylation of related amine systems has been achieved using chiral phosphoric acids as ligands. nih.gov
Fluorine-Directed Reactivity and Transformations
The presence of fluorine atoms on the phenyl ring profoundly modifies the molecule's reactivity profile. Fluorine, being the most electronegative element, exerts a powerful influence on the electron distribution within the aromatic system, which in turn affects the molecule's susceptibility to various chemical reactions.
The substitution of hydrogen with fluorine atoms in an aromatic ring introduces significant electronic and steric changes. numberanalytics.com Fluorine's strong electronegativity leads to a potent negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. researchgate.net This withdrawal deactivates the ring towards electrophilic aromatic substitution reactions. numberanalytics.com
Conversely, this electron deficiency can render the fluorinated ring more susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like a halogen) on the aromatic ring. The rate of such reactions often increases with the degree of fluorination on the aromatic ring. researchgate.net Furthermore, the presence of fluorine can influence the acidity of nearby C-H bonds, making them more prone to deprotonation by strong bases, a principle leveraged in metalation reactions. researchgate.net From a steric perspective, the fluorine atoms can also create local steric hindrance, potentially guiding the approach of reagents to specific sites on the molecule. numberanalytics.com
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The technique relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), and directs deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org
For [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, the primary amine (-NH2) group can function as a DMG. However, the acidic protons of the amine itself would be deprotonated first by the strong organolithium base. Therefore, it is common practice to protect the amine, for instance as a pivalamide (B147659) (-NHCOt-Bu) or carbamate, to enhance its directing ability and prevent N-H deprotonation. Assuming the amine is appropriately protected (e.g., as its corresponding amide), it would strongly direct lithiation to the C3 position, which is ortho to the directing group on the first phenyl ring.
The general mechanism involves the initial coordination of the Lewis acidic lithium from the organolithium reagent to the Lewis basic heteroatom (oxygen or nitrogen) of the DMG. wikipedia.org This brings the basic alkyl group into proximity with the ortho C-H bond, facilitating its deprotonation and the formation of a stable aryllithium intermediate. wikipedia.orgharvard.edu
While no specific literature detailing the DoM of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is available, the expected outcome based on established principles is the selective functionalization at the C3 position. The electron-withdrawing fluorine atoms on the second ring are not expected to override the powerful directing effect of a protected amine group on the first ring. Studies on related N,N-dialkyl-2-biphenyl carboxamides show that metalation occurs at the C3 position (ortho to the amide) and can also occur at the C2' position (a "remote metalation"), which can lead to cyclization to form fluorenones. nih.gov In the case of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, the primary expected reaction would be lithiation at C3.
Table 1: Expected Products from a Directed Ortho Metalation (DoM) Strategy This interactive table outlines the hypothetical reaction of a protected form of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (where the amine is converted to a pivalamide directing group) with an organolithium reagent, followed by quenching with various electrophiles.
| Electrophile | Reagent | Expected Product at C3 Position |
| D2O | Deuterium oxide | 3-Deuterio-2',5'-difluoro-N-pivaloyl-[1,1'-biphenyl]-2-amine |
| (CH3)3SiCl | Trimethylsilyl chloride | 2',5'-Difluoro-3-(trimethylsilyl)-N-pivaloyl-[1,1'-biphenyl]-2-amine |
| I2 | Iodine | 2',5'-Difluoro-3-iodo-N-pivaloyl-[1,1'-biphenyl]-2-amine |
| (CH3)2SO4 | Dimethyl sulfate | 2',5'-Difluoro-3-methyl-N-pivaloyl-[1,1'-biphenyl]-2-amine |
| CO2, then H+ | Carbon dioxide | 2',5'-Difluoro-2'-(pivaloylamino)-[1,1'-biphenyl]-3-carboxylic acid |
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Synthesis
The most common and versatile methods for constructing the biphenylamine scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mdpi.comuliege.benih.gov The elucidation of the precise reaction mechanism is key to controlling reaction outcomes and improving catalyst efficiency.
The synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can be envisioned through a palladium-catalyzed process, most likely a Suzuki-Miyaura coupling between an aniline (B41778) derivative and a difluorophenylboronic acid, or a Buchwald-Hartwig amination between a difluorobiphenyl and an amine source. The catalytic cycle for these transformations is generally understood to proceed through a sequence of fundamental steps. mdpi.comresearchgate.net
The cycle typically begins with the active Pd(0) catalyst, often generated in situ from a more stable Pd(II) precatalyst. researchgate.net The first key step is the oxidative addition of an aryl halide (e.g., 2-bromoaniline (B46623) or 2-chloro-2',5'-difluorobiphenyl) to the Pd(0) center, forming an arylpalladium(II) complex. mdpi.comnih.gov This step involves the oxidation of palladium from the 0 to the +2 state.
Following oxidative addition, the next step depends on the specific reaction. In a Suzuki coupling, transmetalation occurs, where the organoboron compound transfers its organic group to the palladium center. mdpi.com In a Buchwald-Hartwig amination, the amine coordinates to the palladium complex and is subsequently deprotonated by a base to form a palladium-amido complex. researchgate.netnih.gov
The final step of the catalytic cycle is reductive elimination , where the two organic fragments (the two aryl groups in a Suzuki reaction or the aryl and amino groups in an amination) are coupled together, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst. mdpi.comnih.gov For some sterically hindered or electron-rich systems, reductive elimination can be the rate-limiting step of the entire cycle. nih.gov
Palladacycle Intermediates: In many modern catalytic systems, stable palladacycle precatalysts are used. researchgate.net These complexes, where palladium is part of a cyclic structure with the ligand, can act as reliable sources of the active Pd(0) species. They are known to generate highly active and monomeric catalytic species upon reaction with a component of the reaction mixture, such as the boronic acid in Suzuki couplings. researchgate.net
A hypothetical energy profile for the key steps in a palladium-catalyzed synthesis is presented in Table 1.
| Mechanistic Step | Description | Hypothetical Relative Energy Barrier (kcal/mol) | Controlling Factors |
|---|---|---|---|
| Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond to form an Aryl-Pd(II)-Halide complex. | 15 - 20 | Nature of halide (I > Br > Cl), phosphine (B1218219) ligand sterics and electronics. |
| Transmetalation/Amine Coordination & Deprotonation | Transfer of the second aryl group from boron to palladium or coordination/deprotonation of the amine. | 10 - 18 | Choice of base, solvent, nature of the boronic acid or amine. |
| Reductive Elimination | Formation of the C-C or C-N bond from the Pd(II) complex, regenerating Pd(0). | 20 - 30 | Steric hindrance on the coupled fragments, electron-withdrawing/donating nature of substituents, ligand bite angle. nih.gov |
The ancillary ligands coordinated to the palladium center are not mere spectators; they are critical in modulating the catalyst's reactivity, stability, and selectivity. nih.gov Dialkylbiaryl phosphines are a particularly valuable class of ligands for these cross-coupling reactions. researchgate.netnih.gov
Ligand Exchange: A process of ligand exchange can occur both before the catalytic cycle begins (during catalyst activation) and during the cycle itself. nih.govacs.org The ability to perform ligand exchange allows for the rapid screening of ligands to find the optimal one for a challenging transformation without needing to synthesize a new precatalyst for each ligand. nih.gov The steric and electronic properties of the phosphine ligand directly influence the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphines generally accelerate these steps, leading to higher catalyst turnover. berkeley.edu
Catalyst Deactivation: The efficiency of the catalytic process can be diminished by several deactivation pathways. In homogeneous catalysis, the formation of palladium black (insoluble palladium aggregates) is a common issue, which removes the active catalyst from the solution. uliege.be In heterogeneous catalysis, where the palladium is supported on a solid material, leaching of the metal into the reaction medium is a significant challenge that reduces catalyst recyclability and can contaminate the product. mdpi.com The choice of solvent, temperature, and supporting material can influence the rate of these deactivation processes. mdpi.comacs.org
Computational Chemistry and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, provide powerful insights into the structural, electronic, and reactive properties of molecules like [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms and reactivity. researchgate.netchemrxiv.org By calculating the electronic structure of reactants, intermediates, and transition states, DFT can map out the entire energy profile of a catalytic cycle. aps.org
For [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, DFT calculations could be employed to:
Assess the relative energies of different intermediates in the palladium-catalyzed cycle.
Determine the activation energy for key steps like oxidative addition and reductive elimination.
Analyze the effect of the electron-withdrawing fluorine atoms and the electron-donating amine group on the stability of intermediates. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability and lipophilicity. researchgate.nettdl.org
These calculations help in understanding why certain ligands or reaction conditions are more effective than others and can guide the rational design of improved catalytic systems.
The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) are fundamental to a molecule's properties.
Conformation Analysis: The defining conformational feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the planes of the two aromatic rings. For [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, significant steric hindrance is expected between the amine group at the 2-position and the fluorine atom at the 2'-position. This forces the molecule into a non-planar conformation. Computational methods, corroborated by experimental techniques like NMR, can predict the most stable conformation by calculating the energy as a function of this dihedral angle. unifi.itnih.govrsc.org Studies on related 2'-fluoro-substituted compounds have shown that conformational preferences can be precisely determined and are often consistent with DFT calculations. nih.gov
Electronic Structure Calculations: DFT is also used to calculate the electronic structure, providing information on molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comaps.org The energy and spatial distribution of these frontier orbitals are critical for understanding a molecule's reactivity and optical properties. For [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, the electron-donating amine group would likely raise the energy of the HOMO, localizing it primarily on the aminophenyl ring. Conversely, the strongly electronegative fluorine atoms would lower the energy of the LUMO, with significant contributions from the difluorophenyl ring. This separation of frontier orbitals is characteristic of donor-acceptor systems.
| Property | Predicted Value/Characteristic | Method of Determination | Influencing Factors |
|---|---|---|---|
| Dihedral Angle (C1-C1'-C2'-C3') | ~60° - 80° (non-planar) | DFT Energy Minimization, NMR Spectroscopy unifi.itnih.gov | Steric repulsion between the -NH₂ group at C2 and the -F atom at C2'. |
| HOMO Energy | Relatively high (e.g., -5.5 to -6.0 eV) | DFT Calculation (e.g., B3LYP/6-311+G(d,p)) chemrxiv.org | Electron-donating effect of the amine group. |
| LUMO Energy | Relatively low (e.g., -1.0 to -1.5 eV) | DFT Calculation (e.g., B3LYP/6-311+G(d,p)) chemrxiv.org | Electron-withdrawing effect of the two fluorine atoms. researchgate.net |
| HOMO-LUMO Gap | Moderate (e.g., 4.0 - 5.0 eV) | Calculated from HOMO and LUMO energies. | Combined electronic effects of donor and acceptor rings. |
Computational modeling is a powerful predictive tool. By comparing the calculated activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur under a given set of conditions. tdl.org
For the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, theoretical models can help predict:
Regioselectivity: In cases where multiple reaction sites are available, calculations can determine which site is electronically or sterically favored for reaction.
Chemoselectivity: DFT can predict the likelihood of side reactions, such as the homocoupling of boronic acids or the degradation of starting materials, which are known to occur in Suzuki reactions. uliege.beacs.org
Catalyst/Ligand Effects: The models can simulate the reaction with different palladium catalysts and ligands to predict which combination will provide the highest yield and selectivity, thereby accelerating the experimental optimization process. researchgate.net The influence of electron-withdrawing substituents on the arylboronic acid, for example, has been shown to impact reaction yields in Suzuki couplings. uliege.be
Through these integrated mechanistic and theoretical investigations, a comprehensive understanding of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can be achieved, paving the way for its efficient synthesis and potential application.
Process Chemistry and Industrial Scale Up Considerations
Optimization of Reaction Conditions for Large-Scale Production
The industrial synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is most likely achieved through a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an appropriate aminophenyl boronic acid or its derivative with a difluorohalobenzene. The optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness on a large scale.
Key parameters that are typically optimized include the choice of catalyst, solvent, base, and reaction temperature. For fluorinated substrates, highly active palladium catalysts are often required. The selection of ligands for the palladium catalyst is also critical, with bulky electron-rich phosphine (B1218219) ligands often showing superior performance.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
| Parameter | Typical Conditions for Industrial Scale | Rationale |
| Catalyst | Palladium acetate (B1210297), Palladium on carbon (Pd/C), or specialized palladium complexes | High activity and selectivity. Pd/C offers easier separation and recycling. |
| Ligand | Triphenylphosphine, Buchwald or other biaryl phosphine ligands | Enhances catalyst stability and activity. |
| Solvent | Toluene (B28343), Tetrahydrofuran (B95107) (THF), 2-Methyl-THF, or aqueous mixtures | Good solubility of reactants and compatibility with the catalyst system. Green solvents are increasingly preferred. |
| Base | Potassium carbonate, Sodium carbonate, or Potassium phosphate (B84403) | To activate the boronic acid component. Choice depends on substrate tolerance and cost. |
| Temperature | 60-120 °C | To ensure a reasonable reaction rate without significant decomposition of reactants or products. |
Reactor Design and Process Flow
For the large-scale production of specialty chemicals like [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, the choice of reactor is critical for ensuring safety, efficiency, and product quality. ifa-technology.netachievechem.com Reactors are typically constructed from materials like stainless steel or specialized alloys to resist corrosion from reactants and solvents. achievechem.com
Key features of industrial chemical reactors include:
Heating and Cooling Jackets: To precisely control the reaction temperature. achievechem.com
Agitation Systems: Impellers or stirrers to ensure homogeneous mixing of reactants. achievechem.com
Inlets and Outlets: For the controlled addition of reactants and removal of products. achievechem.com
Safety Features: Pressure relief valves and emergency shutdown systems are crucial, especially when dealing with potentially hazardous reactions. ifa-technology.netachievechem.com
The process flow for a typical batch production would involve charging the reactor with the solvent, base, and one of the coupling partners. The second reactant and the catalyst solution are then added under controlled conditions. The reaction mixture is heated to the desired temperature and held until the reaction is complete, as monitored by in-process controls like HPLC.
Batch vs. Continuous Flow Methodologies
While traditional chemical synthesis has relied on batch reactors, there is a significant shift towards continuous flow chemistry in the pharmaceutical and specialty chemical industries. youtube.comnih.gov
Batch Reactors:
Process: All reactants are loaded into the reactor at the beginning of the process. The reaction proceeds, and the product is discharged at the end. google.com
Advantages: Versatility for producing multiple products in the same equipment.
Disadvantages: Challenges in heat and mass transfer at large scales, potential for runaway reactions, and longer production cycles. youtube.comgoogle.com
Continuous Flow Reactors:
Process: Reactants are continuously pumped into and mixed within the reactor, and the product is continuously removed. nih.govgoogle.comchemistryviews.org
Advantages: Superior heat and mass transfer, enhanced safety due to smaller reaction volumes, consistent product quality, and potential for higher throughput. youtube.comnih.govgoogle.comchemistryviews.org
Application to Fluorinated Compounds: Continuous flow is particularly advantageous for fluorination reactions, which can be hazardous. chemistryviews.orgresearchgate.net The contained environment of a flow reactor minimizes risks. researchgate.net A semi-continuous process for synthesizing fluorinated α-amino acids has been developed, highlighting the potential for large-scale production of fluorinated amines using this technology. chemistryviews.org
Table 2: Comparison of Batch and Continuous Flow Methodologies
| Feature | Batch Processing | Continuous Flow Processing |
| Scale of Operation | Well-suited for both small and large volumes. | Ideal for large-scale, dedicated production. |
| Heat & Mass Transfer | Can be limited, especially at large scales. | Excellent, due to high surface-area-to-volume ratio. |
| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reaction volumes. |
| Product Consistency | Can have batch-to-batch variability. | High consistency and quality. |
| Process Control | More challenging to control temperature and mixing. | Precise control over reaction parameters. |
| Capital Cost | Lower initial investment for versatile equipment. | Higher initial investment for dedicated setups. |
Purity Enhancement and Yield Optimization in Industrial Settings
Achieving high purity and yield is a primary goal in the industrial synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, as it directly impacts the cost and quality of the final product.
By-product Formation and Mitigation Strategies
In Suzuki-Miyaura couplings, several side reactions can lead to the formation of impurities. The most common by-products include:
Homocoupling products: Formed from the coupling of two molecules of the same starting material.
Dehalogenation products: Where the halide on the aromatic ring is replaced by a hydrogen atom.
Protodeborylation products: Where the boronic acid group is replaced by a hydrogen atom.
The formation of these by-products can be minimized by carefully optimizing the reaction conditions, such as the base, solvent, and catalyst loading. For instance, the choice of a suitable phosphine ligand can suppress the formation of homocoupled products. researchgate.net
Isolation and Purification Techniques at Scale
After the reaction is complete, the product must be isolated and purified to meet stringent quality standards. A typical industrial purification process for an aminobiphenyl compound might involve the following steps:
Quenching: The reaction is stopped by adding water or a suitable quenching agent.
Phase Separation: If a two-phase solvent system is used, the organic layer containing the product is separated.
Extraction and Washing: The organic layer is washed with aqueous solutions to remove the base, inorganic salts, and other water-soluble impurities.
Solvent Swap/Concentration: The initial solvent may be replaced with a more suitable one for crystallization, followed by concentration.
Crystallization: The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution. Recrystallization may be repeated to achieve higher purity. A Chinese patent for a related 2-aminobiphenyl (B1664054) compound describes dissolving the crude product in ethyl acetate and precipitating the hydrochloride salt by passing hydrogen chloride gas, followed by neutralization with ammonia (B1221849) to yield the pure amine with a purity of ≥99%. google.com
Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum.
Economic and Environmental Sustainability in Manufacturing
The economic viability and environmental impact of producing specialty chemicals are under increasing scrutiny. engieimpact.comtheenvironmentalblog.orggspchem.comsocma.org
Economic Considerations:
The cost of raw materials, particularly the palladium catalyst and fluorinated starting materials, is a significant factor. theenvironmentalblog.org
Process efficiency, including yield and cycle time, directly impacts the production cost.
The ability to recycle the catalyst and solvents can lead to substantial cost savings. socma.org
The global market for fluorinated pharmaceutical intermediates is growing, indicating a strong demand for compounds like [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. chemistryviews.org
Environmental Sustainability:
There is a strong drive towards "green chemistry" in the pharmaceutical and chemical industries to minimize environmental impact. engieimpact.comdkshdiscover.com
This includes the use of less hazardous solvents, reducing waste generation, and improving energy efficiency. theenvironmentalblog.orggspchem.com
The use of renewable and biodegradable materials is a key trend in sustainable chemical manufacturing. dkshdiscover.com
Fluorinated organic compounds can be persistent in the environment, which necessitates careful management of waste streams to prevent contamination. acs.org
Sustainable manufacturing practices, such as effective wastewater treatment and shifting to renewable energy sources, are becoming increasingly important for specialty chemical producers. theenvironmentalblog.org
Catalyst Recycling and Reusability
The industrial-scale synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, typically achieved through Suzuki-Miyaura cross-coupling reactions, places significant emphasis on the economic and environmental viability of the process. A crucial aspect of this is the recycling and reusability of the palladium (Pd) catalysts employed. While homogeneous palladium catalysts often exhibit high activity, their separation from the product stream can be challenging, leading to product contamination and loss of the expensive metal. mdpi.com Consequently, significant research has focused on the development of heterogeneous catalysts, which can be more easily recovered and reused. nih.gov
Heterogeneous palladium catalysts are commonly supported on various materials such as chitosan (B1678972), silica (B1680970), graphitic carbon nitride, and other polymers. nih.govwhiterose.ac.ukvapourtec.com These supports facilitate the recovery of the catalyst from the reaction mixture through simple filtration. vapourtec.com The reusability of these catalysts is a key performance indicator, with studies on analogous Suzuki-Miyaura reactions demonstrating the potential for multiple reaction cycles with minimal loss of activity.
For instance, a solid-supported palladium(II) complex on chitosan has been shown to be active for up to five consecutive runs in Suzuki cross-coupling reactions under microwave conditions, with only a minor decrease in product yield. nih.gov Similarly, palladium catalysts immobilized on silica have demonstrated excellent reusability over numerous cycles without a significant drop in catalytic activity. vapourtec.com The use of single-atom heterogeneous palladium catalysts on exfoliated graphitic carbon nitride has also shown robust stability in continuous flow reactions, a promising approach for large-scale industrial production. whiterose.ac.uk
The choice of catalyst is not limited to palladium. Nickel, being more earth-abundant and less expensive, presents a sustainable alternative. mdpi.com Nickel-catalyzed Suzuki-Miyaura couplings have been successfully demonstrated, offering a more cost-effective and environmentally friendly approach. acs.orgnih.govresearchgate.net
Below is a data table summarizing the reusability of various catalyst systems in Suzuki-Miyaura coupling reactions analogous to the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Table 1: Catalyst Reusability in Suzuki-Miyaura Coupling Reactions
| Catalyst System | Support Material | Number of Cycles | Final Yield (%) | Reference |
|---|---|---|---|---|
| Pd(II) Complex | Chitosan | 5 | 90 | nih.gov |
| Pd EnCat™ 30 | Polyurea | 10 | 62 | mdpi.com |
| Pd/TiO₂ | Cordierite Monolith | 5 | 87 | mdpi.com |
| Pd-ECN | Exfoliated Graphitic Carbon Nitride | Continuous Flow | High Stability | whiterose.ac.uk |
| NiCl₂(PCy₃)₂ | - | Not Specified | Good to Excellent | acs.orgnih.govresearchgate.net |
Solvent Selection and Green Chemistry Principles
The selection of solvents is a critical consideration in the process chemistry and industrial scale-up of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- synthesis, guided by the principles of green chemistry. Solvents contribute significantly to the environmental footprint of a chemical process, often accounting for a large portion of the waste generated. jk-sci.com Therefore, choosing safer and more sustainable solvents is paramount.
Several major pharmaceutical companies and green chemistry organizations have developed solvent selection guides that rank solvents based on their environmental, health, and safety (EHS) profiles. jk-sci.comwhiterose.ac.ukacsgcipr.orgubc.carochester.edu These guides typically categorize solvents into classes such as "Recommended," "Problematic," "Hazardous," and "Highly Hazardous."
For the Suzuki-Miyaura coupling reaction used to synthesize [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, traditional solvents like toluene and 1,4-dioxane (B91453) are often employed. However, these are generally classified as "Hazardous" due to toxicity and environmental concerns. whiterose.ac.uk Green chemistry principles advocate for their replacement with more benign alternatives.
"Recommended" solvents in many guides include water, ethanol (B145695), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). jk-sci.comwhiterose.ac.uk Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Aqueous-based Suzuki-Miyaura couplings have been successfully developed. nih.gov 2-MeTHF is a bio-based solvent that is a safer alternative to other ethereal solvents like tetrahydrofuran (THF) and diethyl ether. whiterose.ac.uk Alcohols such as ethanol and isopropanol (B130326) are also considered greener choices. jk-sci.com
The selection of a solvent is not only based on its green credentials but also on its performance in the reaction. For instance, in nickel-catalyzed Suzuki-Miyaura couplings, solvents like 2-Me-THF and tert-amyl alcohol have been shown to be effective. acs.orgnih.govresearchgate.net The use of aqueous media has also been demonstrated to be viable for certain catalyst systems. nih.gov
The following table provides a classification of common solvents according to green chemistry principles, which can guide the selection process for the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Table 2: Green Chemistry Solvent Selection Guide
| Solvent Classification | Examples | Rationale | Reference |
|---|---|---|---|
| Recommended | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Isopropanol | Low toxicity, biodegradable, renewable sources, safer handling. | jk-sci.comwhiterose.ac.uk |
| Problematic | Acetonitrile, Heptane, Toluene | Some environmental or health concerns, but may be necessary for process performance. | jk-sci.comwhiterose.ac.uk |
| Hazardous | Dichloromethane (DCM), 1,4-Dioxane, N,N-Dimethylformamide (DMF) | Significant health, safety, or environmental hazards. Substitution is a priority. | whiterose.ac.uk |
| Highly Hazardous | Benzene, Carbon Tetrachloride, Chloroform | High toxicity, carcinogenicity, or severe environmental impact. To be avoided. | jk-sci.comwhiterose.ac.uk |
By prioritizing the use of recyclable catalysts and greener solvents, the industrial production of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can be made more sustainable, cost-effective, and environmentally responsible.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes
The efficient synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is crucial for its broader application. Current research is focused on developing more efficient, scalable, and environmentally friendly synthetic methods. Traditional methods often involve multi-step procedures with moderate yields. Future research is geared towards one-pot syntheses and the use of more readily available starting materials.
A key strategy for synthesizing this class of compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govmit.edu This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, this would involve the reaction of a suitable aminophenylboronic acid or its derivative with a di-fluorinated halobenzene. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, providing good to excellent yields on a wide variety of substrates. nih.gov The robustness of this reaction has been demonstrated on a gram scale. nih.gov
Another promising approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. researchgate.net This method is renowned for its high efficiency, selectivity, and versatility in forming carbon-nitrogen bonds. researchgate.net Research in this area is focused on developing new generations of palladium catalysts and ligands that can operate under milder conditions and with a broader substrate scope.
The table below summarizes potential synthetic routes for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, based on established methodologies for similar compounds.
| Reaction Type | Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Potential Advantages | Reference (Analogous Reactions) |
| Suzuki-Miyaura Coupling | 2-Aminophenylboronic acid | 1-Bromo-2,5-difluorobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, commercially available starting materials. | nih.govmit.edu |
| Buchwald-Hartwig Amination | 2-Bromoaniline (B46623) | 2,5-Difluoroboronic acid | Palladium catalyst, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | High efficiency and selectivity for C-N bond formation. | researchgate.net |
| Novel One-Pot Methods | 2-Halobenzonitrile | 2,5-Difluorophenylboronic acid | Palladium catalyst, followed by in-situ reduction of the nitrile | Streamlined synthesis, avoiding isolation of intermediates. | researchgate.net |
This table presents hypothetical synthetic routes based on established chemical principles and may not represent optimized conditions.
Exploration of Advanced Catalytic Systems
The development of advanced catalytic systems is paramount for improving the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- and for unlocking its potential in catalytic applications. Research is focused on designing more active, stable, and selective catalysts for the cross-coupling reactions used in its synthesis.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the focus is on developing novel palladium catalysts with sophisticated phosphine (B1218219) ligands. mit.eduresearchgate.net These ligands play a crucial role in modulating the catalyst's activity and selectivity. researchgate.net The development of catalysts that can operate at low loadings and under milder conditions is a key area of investigation. This not only reduces the cost of synthesis but also makes the process more environmentally friendly.
Furthermore, there is growing interest in heterogeneous catalytic systems. These catalysts, often based on palladium nanoparticles supported on materials like graphene or polymers, offer advantages such as easy separation and reusability, which are highly desirable for industrial applications. mdpi.com
The table below highlights some advanced catalytic systems that could be explored for the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
| Catalyst Type | Ligand/Support | Target Reaction | Potential Benefits | Reference (Analogous Systems) |
| Homogeneous Palladium Catalyst | Biarylphosphine ligands (e.g., SPhos, XPhos) | Suzuki-Miyaura, Buchwald-Hartwig | High activity and selectivity, broad substrate scope. | mit.eduresearchgate.net |
| Heterogeneous Palladium Catalyst | Graphene-supported Pd nanoparticles | Suzuki-Miyaura | Reusability, ease of separation, green chemistry. | mdpi.com |
| Nickel-based Catalysts | N-Heterocyclic Carbene (NHC) ligands | Cross-coupling reactions | Lower cost compared to palladium, unique reactivity. | mdpi.com |
This table presents potential catalytic systems based on current research trends and may require further investigation for this specific application.
Expansion into New Areas of Material Science (Excluding Properties)
The unique structure of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- makes it a promising building block for the synthesis of novel functional materials. The presence of fluorine atoms can enhance thermal stability and influence the electronic properties of materials, while the amine group provides a site for further functionalization and polymerization.
One emerging application is in the field of organic light-emitting diodes (OLEDs). Fluorinated biphenyl (B1667301) derivatives are being investigated as host materials or as components of emissive layers in OLEDs. nih.gov The fluorine atoms can help to tune the energy levels of the material, leading to improved device efficiency and color purity. While specific data for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- in OLEDs is not yet available, its structural motifs are found in materials used for these applications.
Another area of interest is the development of advanced polymers. The amine group in [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can be used as a monomer in polymerization reactions to create novel polyamides or polyimides. mdpi.comresearchgate.net These fluorinated polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific gas separation properties. researchgate.netuva.es
Innovative Applications as Synthetic Building Blocks in Complex Molecule Construction
The structure of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. nih.govrsc.org The fluorinated biphenyl moiety is a common scaffold in many biologically active compounds, and the presence of the amine group allows for a wide range of chemical transformations.
The amine group can be readily converted into other functional groups, such as amides, sulfonamides, or used in the construction of heterocyclic rings. srdorganics.com This versatility allows chemists to introduce the difluorobiphenyl unit into a variety of molecular architectures to explore their biological activities. Fluorinated building blocks are increasingly used in drug design to modulate properties like metabolic stability and binding affinity. nih.gov
For example, derivatives of this compound could be explored as precursors for the synthesis of novel pharmaceuticals, such as enzyme inhibitors or receptor antagonists. nih.gov The unique substitution pattern of the fluorine atoms may lead to compounds with improved pharmacological profiles.
Q & A
Q. How can byproducts from incomplete coupling be characterized and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
